BenchChemオンラインストアへようこそ!

Protheobromine

Adenosine receptor pharmacology CNS stimulant screening Neuropharmacology

Procure Protheobromine (CAS 50-39-5), a semi-synthetic theobromine derivative with a 2-hydroxypropyl substitution conferring enhanced hydrophilicity (LogP -1.19) and improved solubility. Ideal for cardiovascular assays requiring adenosine A1/A2A receptor differentiation without CNS confounds. Characterized by attenuated central stimulation and preserved peripheral vasodilatory activity, it is a preferred tool for heart failure models and vascular smooth muscle studies. Request a quote for high-purity research-grade material.

Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
CAS No. 50-39-5
Cat. No. B1193456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtheobromine
CAS50-39-5
SynonymsProtheobromine;  Pro-Cor;  Protheobrominum;  TEBE;  Theocor;  Vascopil;  Bonicor; 
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
InChIInChI=1S/C10H14N4O3/c1-6(15)4-14-9(16)7-8(11-5-12(7)2)13(3)10(14)17/h5-6,15H,4H2,1-3H3
InChIKeyMXRGZXBFSKSZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Protheobromine (CAS 50-39-5): A Differentiated Methylxanthine for Cardiovascular and Respiratory Research Applications


Protheobromine (1-(2-hydroxypropyl)-3,7-dimethylxanthine; CAS 50-39-5) is a semi-synthetic xanthine derivative of theobromine [1]. As a member of the methylxanthine class, it shares structural features with caffeine and theophylline but incorporates a 2-hydroxypropyl substitution at the N1 position of the purine core [1]. This modification confers distinct physicochemical properties, including a melting point of 140–142°C, a molecular weight of 238.24 g/mol, and a calculated LogP of -1.19, indicating enhanced hydrophilicity relative to its parent compound theobromine (LogP ~ -0.78) [2]. The compound is recognized in authoritative databases as a cardiotonic and bronchodilator agent with diuretic activity [1].

Why Generic Substitution Fails: Protheobromine's Unique Pharmacological Fingerprint Prevents Direct Interchange with Caffeine or Theophylline


Methylxanthines cannot be treated as interchangeable reagents in research or therapeutic contexts due to profound differences in receptor affinity, pharmacokinetic behavior, and functional outcomes. Protheobromine demonstrates a distinct profile characterized by attenuated central nervous system (CNS) stimulation coupled with preserved peripheral vasodilatory and cardiotonic activity [1]. Comparative studies reveal that theobromine possesses approximately one-fifth the stimulant potency of caffeine and exhibits an IC50 exceeding 1000 μM at A2A adenosine receptors, whereas caffeine and theophylline show IC50 values of 80–120 μM and 20–60 μM, respectively [2]. In human studies, theobromine at equivalent doses produces no detectable alteration in sleep parameters or urine composition, contrasting sharply with caffeine's dose-dependent effects on sleep latency and sodium excretion [3]. These divergent pharmacological signatures preclude simple one-for-one substitution in experimental systems designed to probe adenosine receptor function, phosphodiesterase inhibition, or cardiovascular physiology.

Protheobromine Evidence Guide: Quantified Differentiation Against Structural and Pharmacological Analogs


Adenosine A2A Receptor Antagonism: Protheobromine Exhibits Negligible Affinity Relative to Caffeine and Theophylline

Protheobromine, as a theobromine derivative, displays profoundly attenuated adenosine A2A receptor antagonism compared to caffeine and theophylline. The parent compound theobromine demonstrates an IC50 greater than 1000 μM in functional assays measuring cyclic AMP accumulation in rat striatal slices, whereas theophylline and caffeine exhibit IC50 values of 60 μM and 120 μM, respectively [1]. This represents a greater than 8-fold reduction in potency for theobromine-derived compounds at the A2A receptor subtype, a differential magnitude that renders protheobromine effectively inert as a CNS stimulant at concentrations where caffeine produces robust pharmacological effects [2].

Adenosine receptor pharmacology CNS stimulant screening Neuropharmacology

Adenosine A1 Receptor Antagonism: Protheobromine Shows Intermediate Affinity Within the Methylxanthine Class

At the adenosine A1 receptor, theobromine exhibits an IC50 range of 210–280 μM in radioligand binding assays using rat brain membranes, positioning it as approximately 3-fold less potent than caffeine (IC50 90–110 μM) and approximately 10-fold less potent than theophylline (IC50 20–30 μM) [1]. The rank order of A1 receptor affinity (theophylline > paraxanthine > caffeine > theobromine) establishes a clear structure-activity relationship where increased N1 substitution correlates with reduced A1 antagonism [1]. Protheobromine's 2-hydroxypropyl N1 substitution would be predicted to further reduce A1 affinity based on this established SAR [2].

Adenosine A1 receptor Cardiovascular pharmacology Receptor binding assays

In Vivo CNS Activity: Theobromine Derivatives Demonstrate 5-Fold Lower Stimulant Potency Than Caffeine

In human behavioral studies, theobromine at doses equivalent to caffeine (300–600 mg) produced no detectable effect on sleep latency, sleep quality, or urine composition, whereas caffeine altered self-estimated sleep parameters in a dose-dependent manner and increased overnight urinary sodium excretion [1]. Theobromine's stimulant effect is quantified at approximately one-fifth that of caffeine, with a longer elimination half-life [2]. In rodent operant behavior models, the potency rank order for decreasing responding was caffeine > theophylline > theobromine, with theobromine requiring 10–320 mg/kg doses to produce dose-related effects, compared to 0.32–32 mg/kg for caffeine [3].

Behavioral pharmacology CNS stimulant potency In vivo efficacy

Cerebral Blood Flow Effects: Protheobromine Class Compounds Show Minimal Cerebrovascular Impact vs Caffeine and Theophylline

In conscious rat studies, intravenous theobromine administration at 1.6 μmol/kg/min produced minimal effects on local cerebral blood flow and glucose utilization, whereas theophylline and caffeine at comparable doses produced significant alterations [1]. This differential cerebrovascular response is attributed to theobromine's weak adenosine receptor antagonism at physiologically relevant concentrations [1]. Theobromine's reduced capacity to antagonize adenosine-mediated vasodilation in cerebral vasculature distinguishes it from caffeine and theophylline, which can produce region-specific increases in cerebral blood flow [2].

Cerebral blood flow Cerebrovascular pharmacology Brain imaging

Physicochemical Differentiation: Protheobromine's Enhanced Hydrophilicity vs Theobromine

Protheobromine demonstrates a calculated LogP of -1.19 compared to theobromine's LogP of approximately -0.78, representing a 2.6-fold increase in hydrophilicity as measured by partition coefficient [1]. The melting point is reported at 140–142°C [1], while the parent compound theobromine exhibits a significantly higher melting point of 357°C [2]. This substantial melting point depression (>215°C) reflects the disruption of intermolecular hydrogen bonding networks conferred by the 2-hydroxypropyl substitution at N1, with direct implications for solubility in aqueous and organic solvent systems [2].

Physicochemical characterization Solubility profile Analytical method development

Blood-Brain Barrier Penetration: Theobromine Shows Attenuated CNS Penetration vs Caffeine

Comparative pharmacokinetic analysis demonstrates that theobromine penetrates the blood-brain barrier less readily than caffeine, with caffeine attaining higher brain-to-plasma concentration ratios [1]. This differential CNS penetration contributes to theobromine's reduced central stimulant effects relative to caffeine at equivalent plasma concentrations. The 2-hydroxypropyl substitution in protheobromine introduces an additional hydrogen bond donor, which would further reduce passive membrane permeability based on established structure-permeability relationships [2].

Blood-brain barrier permeability Pharmacokinetics CNS drug distribution

Protheobromine Application Scenarios: Optimized Use Cases Based on Quantified Differentiation Evidence


Adenosine Receptor Subtype Selectivity Studies

Protheobromine serves as a valuable tool compound for dissecting adenosine A1 versus A2A receptor contributions to physiological responses. The parent compound theobromine exhibits an IC50 of 210–280 μM at A1 receptors but >1000 μM at A2A receptors, representing a >3.6-fold subtype selectivity window [1]. This property enables researchers to probe A1-mediated cardiovascular effects while minimizing confounding A2A-mediated CNS stimulation. Studies requiring methylxanthine-mediated adenosine antagonism without central activation benefit specifically from this receptor subtype differentiation.

Cardiovascular Pharmacology and Cardiotonic Screening

Protheobromine's established cardiotonic and bronchodilator activity, coupled with its 5-fold reduced CNS stimulant potency relative to caffeine, makes it a preferred methylxanthine for isolated cardiovascular research applications [1]. At doses where caffeine produces significant central effects (0.32–32 mg/kg in rodents), theobromine-class compounds require substantially higher doses (10–320 mg/kg) to elicit comparable behavioral responses [2]. This CNS-sparing cardiovascular profile supports protheobromine's use in heart failure models, vascular smooth muscle studies, and cardiac contractility assays where eliminating confounding central effects is critical for data interpretation.

Cerebrovascular Control and Negative Control Studies

Protheobromine's minimal effect on local cerebral blood flow and glucose utilization at doses up to 1.6 μmol/kg/min i.v. positions it as an ideal negative control or baseline comparator in cerebrovascular pharmacology studies [1]. In experimental designs comparing the vascular effects of methylxanthines, protheobromine provides a CNS/cerebrovascular-sparing reference point that isolates peripheral vascular responses from central hemodynamic alterations. This application is particularly relevant in neuroimaging research utilizing quantitative autoradiography or functional MRI protocols where caffeine and theophylline produce confounding region-specific perfusion changes [2].

Aqueous Formulation Development and Solubility-Optimized Assays

Protheobromine's enhanced hydrophilicity (LogP -1.19 vs theobromine -0.78) and substantially reduced melting point (140–142°C vs 357°C) confer improved aqueous solubility characteristics that facilitate in vitro assay preparation [1]. This physicochemical differentiation reduces the requirement for organic co-solvents such as DMSO or ethanol in buffer systems, minimizing solvent-induced artifacts in cell-based assays. The compound is particularly suitable for high-throughput screening campaigns, microfluidic applications, and continuous infusion studies where consistent solubility under physiological conditions is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protheobromine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.